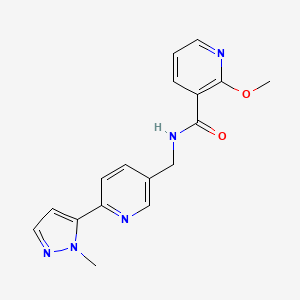![molecular formula C9H10N2OS B2493354 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol CAS No. 1823850-05-0](/img/structure/B2493354.png)
2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol is a heterocyclic compound that contains both pyrrole and thiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in its structure allows for unique chemical reactivity and biological activity.
Mechanism of Action
Target of Action
It has been found that similar compounds have shown interactions with copper (ii) atoms . The compound forms a dimeric copper (II) complex with both the flav and 2PEO ligands bound to the copper (II) atom in a κ2-bonding mode .
Mode of Action
The compound interacts with its targets through the formation of a dimeric copper (II) complex . The dimer is held electrostatically by bridging oxygen atoms between two copper atoms .
Biochemical Pathways
It is known that copper coordination compounds play a significant role in various biological functions such as oxidations of aryl groups, o2 transport, generation of hydrogen peroxide, methane oxidations, and others .
Result of Action
The formation of a dimeric copper (ii) complex suggests potential roles in biological functions associated with copper coordination compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol typically involves the formation of the thiazole ring followed by the introduction of the pyrrole moiety. One common method involves the reaction of 2-bromoethanol with 2-aminothiazole to form the intermediate 2-(2-hydroxyethyl)thiazole. This intermediate is then reacted with pyrrole under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetaldehyde or 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetone.
Reduction: Formation of 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethylamine.
Substitution: Formation of 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethyl chloride or bromide.
Scientific Research Applications
2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-1-yl)ethanol: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.
2-(1H-pyrrol-1-yl)ethanamine: Contains an amine group instead of a hydroxyl group, leading to different chemical properties and reactivity.
2-(1H-pyrrol-1-yl)acetaldehyde: Contains an aldehyde group, making it more reactive towards nucleophiles.
Uniqueness
The presence of both pyrrole and thiazole rings in 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol provides a unique combination of chemical reactivity and biological activity. This dual functionality allows for a wider range of applications compared to similar compounds .
Properties
IUPAC Name |
2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c12-6-3-8-7-13-9(10-8)11-4-1-2-5-11/h1-2,4-5,7,12H,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQJUEUOWSLPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-chlorophenyl)acetamide](/img/structure/B2493275.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-fluorobenzene-1-sulfonamide](/img/structure/B2493279.png)
![Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate](/img/structure/B2493280.png)

![(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B2493285.png)

![1-(3-chlorophenyl)-3-cyclopropyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea](/img/structure/B2493287.png)
![1,3,7-trimethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2493288.png)
![N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide](/img/structure/B2493290.png)
![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2493291.png)
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid](/img/structure/B2493294.png)
